![molecular formula C12H16BFO4 B1438789 [5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid CAS No. 1311146-36-7](/img/structure/B1438789.png)
[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis Applications
Fluorescence Quenching and Sensing
Fluorophenylboronic acids demonstrate interesting fluorescence quenching properties when interacting with aniline in alcohols, which can be utilized in sensor technologies. This quenching behavior, which deviates from the Stern–Volmer equation, sheds light on the conformational changes in solute molecules and the formation of intermolecular and intramolecular hydrogen bonds in various environments. Such properties are exploited in developing fluorescence-based sensors for detecting specific molecules (H. S. Geethanjali et al., 2015).
Optical Modulation in Materials
The attachment of phenyl boronic acids to polymers like polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes (SWNT) and the modulation of their optical properties, especially near-infrared fluorescence in response to saccharide binding. This highlights the potential of boronic acid derivatives in creating responsive materials for biomedical applications and nanotechnology (B. Mu et al., 2012).
Structural and Reactivity Studies
Research on fluorine-substituted boronic acids focuses on how the electron-withdrawing character of fluorine atoms influences the acidity, hydrolytic stability, and structures of these compounds. Such studies are foundational for applications in analytical chemistry, materials science, and the development of new organic synthesis methodologies (Jan T. Gozdalik et al., 2017).
Binding Interactions with Sugars
The interaction between fluorophenylboronic acids and various sugars has been studied for its implications in biosensing and pharmaceuticals. The binding affinity of these boronic acids to sugars can be influenced by the sugar's structure, providing insights into the development of selective sensors for glucose and other biologically relevant sugars (P. Bhavya et al., 2016).
Safety And Hazards
“[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid” is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c14-9-4-5-12(11(7-9)13(15)16)18-8-10-3-1-2-6-17-10/h4-5,7,10,15-16H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJYABYGSCBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



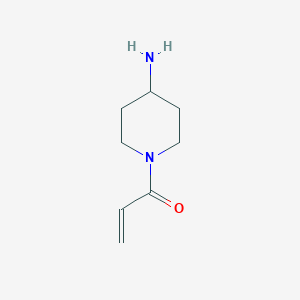
![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)
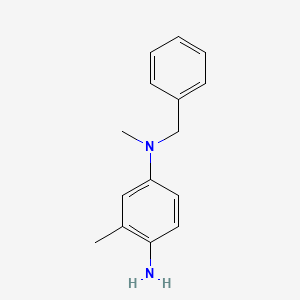
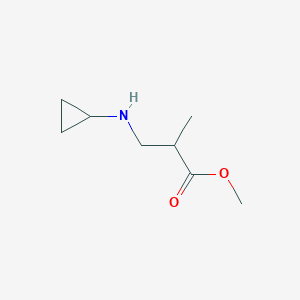
![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)
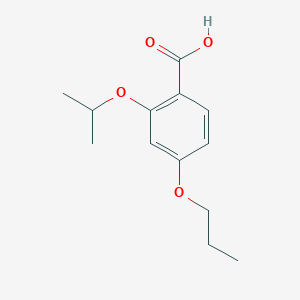
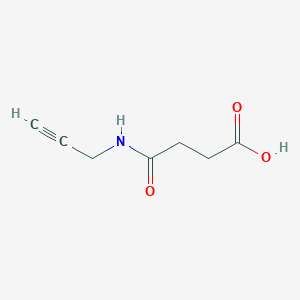
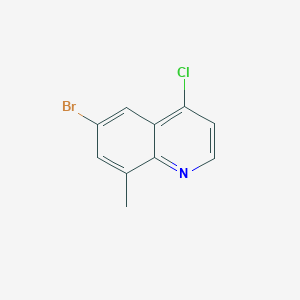
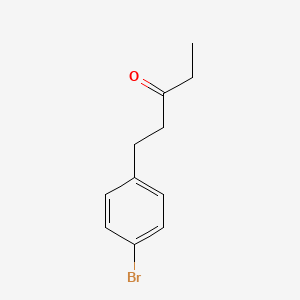
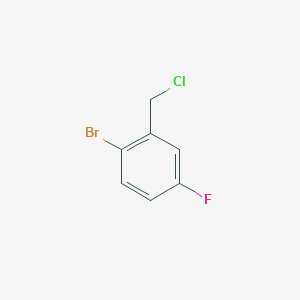
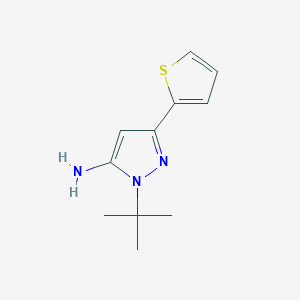
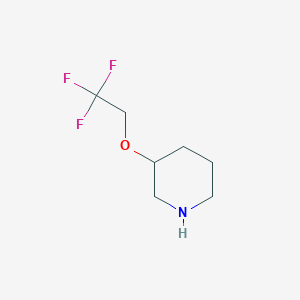
![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)